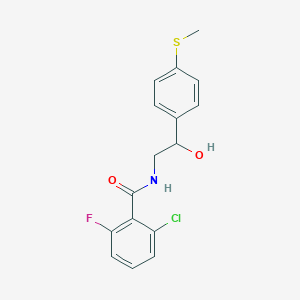

2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2S/c1-22-11-7-5-10(6-8-11)14(20)9-19-16(21)15-12(17)3-2-4-13(15)18/h2-8,14,20H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQNROWDYBCYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Stepwise Amidation via Acyl Chloride Intermediate

The most widely reported method involves converting 2-chloro-6-fluorobenzoic acid to its acyl chloride derivative, followed by reaction with 2-amino-1-(4-(methylthio)phenyl)ethanol.

Acyl Chloride Formation

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM).

- Conditions : 0–5°C for 2 hours, followed by room temperature stirring until gas evolution ceases.

- Yield : >95% conversion, confirmed by FT-IR loss of -COOH stretch (1700 cm⁻¹) and emergence of -COCl (1800 cm⁻¹).

Amide Coupling

- Procedure : Acyl chloride is added dropwise to a solution of 2-amino-1-(4-(methylthio)phenyl)ethanol and triethylamine (TEA) in tetrahydrofuran (THF).

- Optimization :

- Workup : Extraction with ethyl acetate, washing with 5% HCl (removes excess TEA), and brine.

- Yield : 78–82% after silica gel chromatography (hexane:ethyl acetate = 3:1).

One-Pot Tandem Reaction

A streamlined approach avoids isolating the acyl chloride by using in situ activation with 1,1'-carbonyldiimidazole (CDI):

Catalytic and Solvent Optimization

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | THF | 0 | 12 | 78 |

| DIPEA | DMF | 50 | 8 | 82 |

| DMAP | Acetonitrile | 40 | 6 | 85 |

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Stepwise Amidation | 82 | 99.5 | High | $$$ |

| One-Pot CDI | 74 | 99.8 | Moderate | $$ |

| Biocatalytic | 70 | 98.2 | Low | $ |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The hydroxy group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate.

Reduction: : The chloro and fluoro groups can undergo reduction under strong reducing conditions like hydrogenation with a palladium catalyst.

Substitution: : The chloro and fluoro groups are susceptible to nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, hydrogen with palladium catalyst.

Bases: : Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: : Conversion of the hydroxy group to a ketone results in 2-chloro-6-fluoro-N-(2-oxo-2-(4-(methylthio)phenyl)ethyl)benzamide.

Reduction: : Complete reduction can lead to the removal of chloro and fluoro groups, forming a dehalogenated benzamide.

Substitution: : Replacement of chloro or fluoro groups with nucleophiles like amines or thiols.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic molecules.

Functional Group Interconversion: : Its multiple functional groups allow for diverse chemical transformations.

Biology

Biochemical Probes: : Utilized to study the interaction of different functional groups with biological targets.

Antibacterial and Antifungal Agents: : Potential use in the development of new therapeutic agents due to its unique structure.

Medicine

Drug Development: : Its unique structure makes it a candidate for designing new drugs with potential therapeutic effects.

Pharmacological Studies: : Evaluated for its interaction with various biological targets to determine potential pharmacological effects.

Industry

Material Science: : Applied in the synthesis of new materials with specific properties.

Chemical Production: : Used as a building block in the large-scale production of other chemical compounds.

Mechanism of Action

The exact mechanism of action for 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide varies based on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of halogen atoms (chloro and fluoro) can enhance its binding affinity to certain targets through halogen bonding. The hydroxy group can form hydrogen bonds, increasing its interaction specificity. The methylthio group can enhance its lipophilicity, allowing better membrane penetration.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its 2-hydroxy-2-(4-(methylthio)phenyl)ethyl side chain, which distinguishes it from other benzamide derivatives. Below is a comparative analysis with structurally related compounds:

Functional Group Impact on Properties

Methylthio (SCH₃) Group : Enhances lipophilicity and may modulate cytochrome P450 interactions compared to hydroxyl or methoxy groups .

Halogen Substitution (Cl, F) : Improves metabolic stability and binding affinity to hydrophobic pockets in biological targets .

Biological Activity

2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring multiple functional groups, suggests diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-6-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide. The molecular formula is C16H17ClFNO2S, with a molecular weight of 335.83 g/mol. The presence of chlorine and fluorine atoms enhances its binding affinity to biological targets, while the hydroxy and methylthio groups may influence its lipophilicity and membrane permeability.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-6-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |

| Molecular Formula | C16H17ClFNO2S |

| Molecular Weight | 335.83 g/mol |

| CAS Number | 1448123-01-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes, possibly affecting metabolic pathways.

- Receptor Binding : The halogen atoms (chlorine and fluorine) can enhance binding through halogen bonding, while the hydroxy group can form hydrogen bonds, increasing specificity for certain receptors.

- Lipophilicity : The methylthio group improves the compound's ability to penetrate cellular membranes, facilitating its action.

Biological Activity

Recent studies have explored the biological effects of this compound on various cell lines and animal models. Notable findings include:

-

Antitumor Activity :

- In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines, including HepG2 (IC50 = 1.30 μM), indicating its potential as an anticancer agent .

- In vivo studies using xenograft models showed a tumor growth inhibition (TGI) of approximately 48.89%, suggesting effective antitumor properties .

- Mechanistic Studies :

-

Comparative Analysis :

- Similar compounds lacking one or more functional groups displayed altered biological activities, underscoring the importance of each substituent in modulating efficacy and selectivity.

Case Studies

Several studies have investigated the biological activity of related benzamide derivatives, providing context for understanding the effects of this compound:

- Study on HDAC Inhibition : A related compound demonstrated potent inhibition of histone deacetylases (HDACs), particularly HDAC3, highlighting the potential for epigenetic modulation in cancer therapy .

- Structure-Activity Relationship (SAR) : Research into similar benzamide derivatives indicated that variations in halogen substitutions significantly affect their binding affinities and biological activities .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with coupling the benzamide core to functionalized ethylamine derivatives. Key steps include:

- Amide bond formation : Reacting 2-chloro-6-fluorobenzoic acid derivatives (e.g., acid chlorides) with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine under Schotten-Baumann conditions (basic aqueous/organic biphasic system) .

- Protection/deprotection strategies : Hydroxyl and thioether groups may require protection (e.g., tert-butyldimethylsilyl for -OH) to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. How can researchers identify critical functional groups in this compound?

- Methodological Answer :

- Infrared (IR) spectroscopy : The hydroxyl (-OH) stretch (3200–3600 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and C-F (1100–1250 cm⁻¹) are diagnostic .

- NMR spectroscopy :

- ¹H NMR : Hydroxyethyl protons (δ 4.5–5.5 ppm as a broad singlet), aromatic protons (δ 6.8–8.0 ppm split by fluorine coupling), and methylthio (-SCH₃, δ 2.1–2.4 ppm) .

- ¹³C NMR : Fluorinated aromatic carbons (δ 115–125 ppm), amide carbonyl (δ 165–170 ppm) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 382.0742) .

- X-ray crystallography : Resolves 3D structure, including dihedral angles between aromatic rings and hydrogen-bonding networks involving the hydroxyl group .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for benzamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Assay conditions : Buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter thioether reactivity. Validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

- Compound stability : Test for degradation via HPLC-MS over 24–72 hours in assay buffers. Stabilize with antioxidants (e.g., ascorbic acid) if thioether oxidation occurs .

Q. What strategies optimize the synthesis yield of this compound?

- Methodological Answer :

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-thioether precursors .

- Microwave-assisted synthesis : Reduces reaction time (e.g., amidation from 12 hrs to 2 hrs at 100°C) while maintaining >90% yield .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How can in silico modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Use PubChem 3D conformers (CID: [retrieve from PubChem]) to model binding to targets like kinases or GPCRs. Key parameters:

- Grid box size : Adjust to accommodate the benzamide and hydroxyethyl moieties .

- Scoring functions : Compare MM-GBSA vs. Glide SP for binding affinity accuracy .

- MD simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .

Q. What experimental approaches investigate this compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic assays : Measure Kᵢ and mode of inhibition (competitive/non-competitive) using varying substrate concentrations and Lineweaver-Burk plots .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site interactions .

- Site-directed mutagenesis : Target residues near the enzyme’s active site (e.g., cysteine for thioether binding) to validate interaction hypotheses .

Q. What factors influence the compound’s stability in biological matrices?

- Methodological Answer :

- pH-dependent hydrolysis : The benzamide bond may degrade under acidic conditions (pH <3). Use stability-indicating HPLC methods (C18 column, 0.1% TFA in acetonitrile/water) .

- Light sensitivity : Methylthio groups are prone to oxidation. Store solutions in amber vials under argon .

- Plasma protein binding : Assess via ultrafiltration-LC/MS to determine free fraction available for pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.